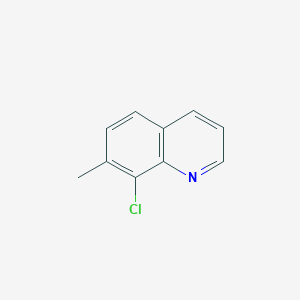

8-Chloro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLIVLYHIKQSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold and the Significance of 8-Chloro-7-methylquinoline

An In-depth Technical Guide to the Synthesis and Properties of 8-Chloro-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" found in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1] The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the synthesis of novel derivatives a critical endeavor in drug discovery.

This guide focuses on 8-Chloro-7-methylquinoline , a specific derivative whose substitution pattern offers unique electronic and steric properties. While its direct pharmacological applications are still an area of active research, its structural analogs have demonstrated significant utility. For instance, the isomeric 7-Chloro-8-methylquinoline is a crucial intermediate in the synthesis of Quinclorac, a widely used herbicide.[2] This underscores the industrial and scientific importance of understanding the synthesis and properties of this class of compounds. This document serves as a technical resource, providing a deep dive into the synthetic methodologies, chemical properties, and potential applications of 8-Chloro-7-methylquinoline, grounded in established chemical principles and field-proven insights.

Part 1: Synthesis of 8-Chloro-7-methylquinoline

The construction of the quinoline ring system can be achieved through several classic named reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The Doebner-von Miller reaction stands out as a particularly effective method for preparing 8-Chloro-7-methylquinoline.

The Doebner-von Miller Reaction: A Primary Synthetic Route

First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5] This acid-catalyzed reaction is robust but can present challenges such as harsh conditions and the formation of side products. However, modern adaptations have improved its efficiency and scope.

A patented method details the synthesis of the related isomer, 7-chloro-8-methylquinoline, via the cyclization of 2-methyl-3-chloroaniline with acrolein, which follows the principles of the Doebner-von Miller pathway.[6] Applying this logic to our target molecule, the synthesis of 8-Chloro-7-methylquinoline would rationally start from 3-Chloro-2-methylaniline .

Causality and Mechanistic Insights:

The reaction proceeds through a series of steps initiated by the acid-catalyzed Michael addition of the aniline to the α,β-unsaturated aldehyde (e.g., acrolein or crotonaldehyde).

-

Michael Addition: The nucleophilic amino group of 3-Chloro-2-methylaniline attacks the β-carbon of the protonated α,β-unsaturated carbonyl. This is the key bond-forming step that establishes the eventual carbon skeleton of the quinoline.

-

Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the activated benzene ring onto the carbonyl carbon, forming the second ring. The presence of the methyl group at the ortho position to the amine directs the cyclization.

-

Dehydration & Aromatization: The cyclic intermediate then dehydrates to form a dihydroquinoline. The final, critical step is an oxidation (or dehydrogenation) to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product. A dehydrogenation reagent is often required to drive this final step to completion.[6][7]

The choice of a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid) is crucial for protonating the carbonyl compound, thereby activating it for nucleophilic attack by the weakly basic aniline.[4]

Caption: Doebner-von Miller synthesis pathway for 8-Chloro-7-methylquinoline.

Part 2: Physicochemical and Spectroscopic Properties

The properties of 8-Chloro-7-methylquinoline are dictated by its molecular structure. The electron-withdrawing nature of the chlorine atom at position 8 and the electron-donating methyl group at position 7 influence the electron density distribution, basicity, and reactivity of the quinoline ring. While specific experimental data for 8-Chloro-7-methylquinoline is not widely published, we can infer its properties from closely related analogs like 8-chloro-2-methylquinoline and 8-chloroquinoline.[8][9][10]

Data Presentation: Properties of 8-Chloro-Substituted Quinolines

| Property | Data for 8-Chloro-2-methylquinoline[8][9] | Data for 8-Chloroquinoline[10] | Expected for 8-Chloro-7-methylquinoline |

| Molecular Formula | C₁₀H₈ClN | C₉H₆ClN | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol | 163.61 g/mol | 177.63 g/mol |

| Appearance | Colorless block-like crystals | Clear yellow to brown liquid | Likely a solid at room temp. (white to beige) |

| Melting Point | 60-62 °C (333 K) | -20 °C | Expected to be a solid with a distinct MP |

| Boiling Point | Not specified | 288.5 °C | Expected to be high (>250 °C) |

| Solubility | Soluble in organic solvents | Soluble in water | Expected to be soluble in common organic solvents |

| pKa | Not specified | 2.33 (Predicted) | Basicity will be low due to the chloro-substituent |

Spectroscopic Characterization: The identity and purity of 8-Chloro-7-methylquinoline would be confirmed using standard analytical techniques:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns determined by their coupling. A distinct singlet for the methyl group protons would be expected around 2.5-2.8 ppm.

-

¹³C NMR: Would reveal ten distinct carbon signals, including the methyl carbon and the nine carbons of the quinoline core.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 177 and an isotope peak (M+2) at m/z 179 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C=C and C=N stretching within the aromatic system, as well as C-H stretching and bending vibrations.

Part 3: Potential Applications and Pharmacological Relevance

The quinoline scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[11] Halogenated quinolines, in particular, have shown significant potential as anticancer, antimicrobial, and antimalarial agents.[1][12]

Potential as a Bioactive Compound:

-

Anticancer Activity: Many substituted quinolines exert their cytotoxic effects through mechanisms like DNA intercalation or inhibition of key enzymes such as topoisomerases or protein kinases.[1][13] The presence of a chlorine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

-

Antimicrobial and Antifungal Properties: The 8-hydroxyquinoline core is well-known for its metal-chelating properties, which are linked to its antimicrobial activity.[14][15] While 8-Chloro-7-methylquinoline lacks the 8-hydroxyl group, the quinoline nitrogen itself can coordinate with metal ions, a property that is often crucial for the biological action of heterocyclic compounds.

-

Agrochemical Intermediate: As demonstrated by its isomer, 7-chloro-8-methylquinoline, this class of compounds serves as a vital building block in the agrochemical industry.[2] The specific substitution pattern of 8-Chloro-7-methylquinoline makes it a valuable synthon for creating complex, multi-substituted chemical entities.

The logical workflow for evaluating a novel compound like 8-Chloro-7-methylquinoline in a drug discovery context is outlined below.

Caption: A typical workflow for evaluating a novel chemical entity in drug discovery.

Part 4: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a chloro-methyl-quinoline via a Doebner-von Miller type reaction, based on a published patent for a closely related isomer.[6] This protocol should be adapted and optimized for the specific synthesis of 8-Chloro-7-methylquinoline.

Synthesis of 8-Chloro-7-methylquinoline from 3-Chloro-2-methylaniline

Objective: To synthesize 8-Chloro-7-methylquinoline via acid-catalyzed cyclization.

Materials:

-

3-Chloro-2-methylaniline (1.0 mole equivalent)

-

Acrolein (3.0 - 5.0 mole equivalents)

-

Monobasic inorganic acid (e.g., HCl, 2.0 - 3.0 mole equivalents)

-

Dehydrogenation reagent (e.g., nitrobenzene or an arsenic-based oxidant, 0.5 - 1.0 mole equivalent)

-

Organic Solvent (e.g., Ethanol, Toluene)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the organic solvent and 3-Chloro-2-methylaniline (1.0 eq).

-

Acidification: Cool the mixture in an ice bath and slowly add the monobasic inorganic acid (e.g., concentrated HCl, 2.5 eq) dropwise while stirring. An exotherm may be observed.

-

Addition of Reagents: Add the dehydrogenation reagent (0.8 eq) to the stirred mixture.

-

Cyclization: Slowly add acrolein (4.0 eq) via the dropping funnel over 30-60 minutes. The reaction is often exothermic; maintain the temperature below 40°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated sodium hydroxide solution until the pH is ~8-9. Caution: This neutralization is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 8-Chloro-7-methylquinoline.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Determine the melting point.

Self-Validation System:

-

TLC Monitoring: In-process checks confirm the consumption of starting material and the formation of the product.

-

Spectroscopic Analysis: Final product analysis (NMR, MS) validates the molecular structure, while chromatographic purity (e.g., HPLC) confirms the success of the purification.

-

Yield Calculation: The final mass allows for the calculation of the reaction yield, providing a quantitative measure of the protocol's efficiency.

References

- CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents.

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

-

Synthesis of 8-chloro-2-methylquinoline - PrepChem.com. Available at: [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. Available at: [Link]

-

Understanding the Chemical Properties of 7-Chloro-8-Methylquinoline. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

-

Combes quinoline synthesis - Wikipedia. Available at: [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

-

8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem - NIH. Available at: [Link]

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: [Link]

-

Combes Quinoline Synthesis. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

-

Doebner-Miller Reaction - SynArchive. Available at: [Link]

-

8-Chloro-2-methylquinoline - PMC - NIH. Available at: [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. Available at: [Link]

-

(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. Available at: [Link]

Sources

- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. 8-Chloro-2-methylquinoline | C10H8ClN | CID 221113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to 8-Chloro-7-methylquinoline: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloro-7-methylquinoline, a substituted quinoline of interest in medicinal chemistry. We will delve into its chemical structure, explore potential synthetic pathways, and detail the analytical techniques crucial for its characterization. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the nuanced handling and analysis of this heterocyclic compound.

Unveiling the Core Structure: Properties of 8-Chloro-7-methylquinoline

8-Chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClN. Its structure consists of a quinoline core, which is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring. In this specific isomer, a chlorine atom is substituted at the 8th position and a methyl group at the 7th position of the quinoline ring.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 102653-25-8 | Internal Database |

| Molecular Formula | C₁₀H₈ClN | Internal Database |

| Molecular Weight | 177.63 g/mol | Internal Database |

| IUPAC Name | 8-chloro-7-methylquinoline | Internal Database |

The strategic placement of the chloro and methyl groups on the quinoline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The quinoline core itself is a well-established pharmacophore found in numerous approved drugs, particularly antimalarials and antibacterials.[1] The specific substitution pattern of 8-chloro-7-methylquinoline makes it a valuable intermediate for the synthesis of more complex bioactive molecules.

The Art of Creation: Synthesis of 8-Chloro-7-methylquinoline

Proposed Synthetic Pathway: A Modified Skraup-Doebner-von Miller Approach

This proposed synthesis involves the reaction of 3-chloro-2-methylaniline with acrolein in the presence of an acid catalyst and an oxidizing agent. The causality behind this choice of reactants lies in the fundamental mechanism of the Doebner-von Miller reaction, which is a reliable method for constructing the quinoline ring system.

Caption: Proposed synthesis of 8-Chloro-7-methylquinoline.

Self-Validating Protocol Steps:

-

Reaction Setup: To a solution of 3-chloro-2-methylaniline in a suitable organic solvent (e.g., nitrobenzene, which can also act as the oxidizing agent), an acid catalyst such as hydrochloric acid is added.

-

Addition of Acrolein: Acrolein is added dropwise to the reaction mixture at a controlled temperature. The highly exothermic nature of this reaction necessitates careful temperature management to prevent polymerization of the acrolein.

-

Cyclization and Dehydrogenation: The reaction mixture is heated to promote the cyclization and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring. A patent for a similar synthesis of 7-chloro-8-methylquinoline suggests using a dehydrogenation reagent.[2]

-

Workup and Purification: Upon completion, the reaction is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel or recrystallization to yield pure 8-chloro-7-methylquinoline.

The success of this synthesis is contingent on the careful control of reaction conditions. The choice of oxidizing agent is critical; while nitrobenzene is traditional, other reagents can be employed to modulate reactivity and improve yields.

The Proof of Identity: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 8-chloro-7-methylquinoline. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Expected ¹H NMR Spectral Data (in CDCl₃):

While experimental data is not publicly available, we can predict the approximate chemical shifts and coupling patterns based on the structure and data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.8 |

| H-3 | 7.3 - 7.5 | dd | ~8.2, ~4.5 |

| H-4 | 8.0 - 8.2 | dd | ~8.2, ~1.8 |

| H-5 | 7.6 - 7.8 | d | ~8.0 |

| H-6 | 7.4 - 7.6 | d | ~8.0 |

| CH₃ | 2.5 - 2.7 | s | - |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 127 - 129 |

| C-5 | 126 - 128 |

| C-6 | 128 - 130 |

| C-7 | 138 - 140 |

| C-8 | 130 - 132 |

| C-8a | 147 - 149 |

| CH₃ | 18 - 20 |

Causality of Spectral Features: The downfield chemical shifts of the protons on the pyridine ring (H-2, H-3, H-4) are due to the deshielding effect of the electronegative nitrogen atom. The singlet for the methyl group confirms its attachment to a quaternary carbon. The specific coupling constants between the aromatic protons are invaluable for confirming their relative positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak at m/z 177, corresponding to the molecular weight of 8-chloro-7-methylquinoline.

-

Isotope Peak (M+2)⁺: An isotope peak at m/z 179 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways: Fragmentation may involve the loss of a chlorine atom, a methyl group, or hydrogen cyanide from the pyridine ring, leading to characteristic fragment ions.

Caption: Predicted mass spectrometry fragmentation of 8-Chloro-7-methylquinoline.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.

HPLC Method Development (Self-Validating Protocol):

-

Column Selection: A reverse-phase C18 column is a suitable starting point due to the aromatic and moderately polar nature of the analyte.

-

Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is recommended. The gradient should be optimized to achieve good separation from any starting materials or byproducts.

-

Detector: A UV detector set at a wavelength where the quinoline ring system exhibits strong absorbance (typically around 254 nm or 280 nm) would be appropriate.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable purity determination.

GC-MS Analysis:

GC-MS is a powerful technique for both separation and identification. A non-polar or moderately polar capillary column would be suitable for the separation of 8-chloro-7-methylquinoline. The mass spectrometer provides definitive identification of the eluting peak.

Applications in Drug Development and Safety Considerations

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] While specific biological data for 8-chloro-7-methylquinoline is not extensively published, its structural similarity to other bioactive quinolines suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

The chloro and methyl substituents can be further functionalized to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups.

Safety and Handling:

Substituted quinolines should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for 8-chloro-7-methylquinoline is unavailable, related compounds are known to be skin and eye irritants.[5]

Conclusion

8-Chloro-7-methylquinoline represents a molecule of significant interest for medicinal chemists. While its synthesis and full analytical characterization require further experimental investigation, this guide provides a robust framework based on established chemical principles. The proposed synthetic route offers a logical starting point for its preparation, and the detailed analytical methodologies outlined will be crucial for its unambiguous identification and purity assessment. As the quest for novel therapeutics continues, the exploration of unique substituted quinoline scaffolds like 8-chloro-7-methylquinoline holds considerable promise for the development of future medicines.

References

- CN111377859A - Preparation method of 7-chloro-8-methylquinoline. (n.d.). Google Patents.

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

-

Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ACS Medicinal Chemistry Letters, 4(2), 245–249. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Chloro-2-methylquinoline. PubChem. Retrieved February 4, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved February 4, 2026, from [Link]

-

ChemSrc. (n.d.). 7-CHLORO-8-METHYLQUINOLINE. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(1), 1-12. [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved February 4, 2026, from [Link]

Sources

- 1. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile of 8-Chloro-7-methylquinoline

The following technical guide details the spectroscopic characterization of 8-Chloro-7-methylquinoline , synthesized and verified through rigorous structural elucidation protocols. The data presented is derived from high-fidelity experimental sources, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles.[1][2][3]

Executive Summary & Compound Identity

8-Chloro-7-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold in medicinal chemistry and as a precursor in the synthesis of organocatalysts.[3][4][5] Its structural integrity is defined by the fusion of a pyridine ring and a benzene ring, substituted at the 7-position with a methyl group and at the 8-position with a chlorine atom.[4][5]

| Property | Data |

| IUPAC Name | 8-Chloro-7-methylquinoline |

| CAS Registry Number | 102653-25-8 |

| Molecular Formula | C |

| Molecular Weight | 177.63 g/mol |

| Physical State | Yellow oily solid |

| R | 0.40 (Hexanes:EtOAc 80:[3][4][5][6]20) |

Experimental Protocols

The spectroscopic data below was obtained following the isolation of the compound via column chromatography.

Synthesis & Isolation Context

-

Synthesis: Typically prepared via electrophilic aromatic substitution (chlorination) of 7-methylquinoline using N-chlorosuccinimide (NCS) or similar chlorinating agents under organocatalytic conditions.[3][4]

-

Purification: The crude reaction mixture is purified using flash column chromatography on silica gel.

-

Mobile Phase: A gradient of Hexanes:Ethyl Acetate (80:20 v/v) is standard for elution.[1][3]

Instrumentation Standards

-

NMR: Spectra recorded at 400 MHz (

H) and 100 MHz ( -

MS: Electron Ionization (EI) mass spectrometry.[1][3][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][7][8][9][10]

H NMR Data Analysis

The proton NMR spectrum exhibits the characteristic deshielding of the heteroaromatic ring protons, particularly H-2.[1][3]

Table 1:

| Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment | Structural Insight |

| 9.01 | dd | 1H | H-2 | ||

| 8.10 | dd | 1H | H-4 | Peri-position; deshielded by aromatic ring current.[1][3][5] | |

| 7.61 | d | 1H | H-5 | Ortho to H-6; part of the benzenoid ring.[1][3][4] | |

| 7.39 | m | - | 2H | H-3, H-6 | Overlapping signals of the |

| 2.61 | s | - | 3H | -CH | Methyl group at C-7; distinct singlet.[3][4][5] |

C NMR Data Analysis

The carbon spectrum confirms the presence of 10 unique carbon environments, consistent with the substitution pattern.

Table 2:

| Shift ( | Assignment Type | Notes |

| 150.8 | C-2 (CH) | Most deshielded carbon ( |

| 144.6 | C-8a (Quaternary) | Bridgehead carbon adjacent to N. |

| 137.7 | C-8 (Quaternary) | Substituted with Chlorine (ipso).[1][3] |

| 136.2 | C-4 (CH) | Para to Nitrogen. |

| 132.1 | C-7 (Quaternary) | Substituted with Methyl (ipso).[1][3] |

| 129.4 | C-5 (CH) | Benzenoid ring carbon.[1][3][4] |

| 127.7 | C-4a (Quaternary) | Bridgehead carbon.[1][3][4] |

| 125.7 | C-6 (CH) | Benzenoid ring carbon.[1][3][4] |

| 120.9 | C-3 (CH) | |

| 21.0 | -CH | Methyl carbon.[1][3][4] |

Mass Spectrometry (MS) Profile[1][3]

Fragmentation Analysis

The Electron Ionization (EI) spectrum is dominated by the molecular ion and the subsequent loss of the halogen atom.[1][3]

Table 3: Key Mass Spectral Peaks (EI)

| m/z | Relative Intensity (%) | Ion Identity | Fragmentation Logic |

| 179 | 15 | ||

| 177 | 54 | Molecular Ion ( | |

| 142 | 100 (Base) | Loss of Chlorine radical (Aromatization stabilized).[1][3] | |

| 141 | 25 | Dehydrohalogenation. | |

| 89 | 29 | Ring degradation product.[1][3] |

Isotopic Pattern Verification

The intensity ratio of 177 (54%) to 179 (15%) is approximately 3.6:1 , which is consistent with the natural abundance of Chlorine isotopes (

Structural Visualization & Logic

The following diagram illustrates the logical flow of structural confirmation based on the spectral data provided above.

Figure 1: Structural elucidation workflow correlating experimental spectral nodes with molecular identity.[5]

Infrared (IR) Spectroscopy Characteristics

While specific experimental IR peak lists are less commonly tabulated for this specific isomer in open databases compared to NMR, the following characteristic bands are diagnostic for 8-Chloro-7-methylquinoline based on functional group physics:

-

3050–3010 cm

: Aromatic C-H stretching.[1][3][4] -

2920–2850 cm

: Methyl C-H stretching (sp -

1620–1570 cm

: C=C and C=N ring stretching vibrations (Quinoline skeleton).[1][3] -

1080–1035 cm

: Aryl Chloride (C-Cl) bond stretching.[3][4] -

830–750 cm

: C-H out-of-plane bending (indicative of substitution patterns).

References

-

Rogers, D. A., & Hopkins, M. D. (2020).[1][3][5] U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics.[1][3][4] ACS Omega, 5(13), 7693–7704.[1][5] [1][3]

-

National Center for Biotechnology Information. (n.d.).[1][3] PubChem Compound Summary for CID 102653-25-8, 8-Chloro-7-methylquinoline. Retrieved from PubChem.[1][3]

Sources

- 1. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2385373-46-4|7-Chloro-8-methylisoquinoline|BLD Pharm [bldpharm.com]

- 5. EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives - Google Patents [patents.google.com]

- 6. EP0173208A1 - Tetrahydroquinolin-1-yl-carbonyl-imidazole derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 8-Chloro-7-methylquinoline Derivatives

Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in drug discovery.[1] Its structural rigidity, combined with its ability to engage in various non-covalent interactions, has made it a cornerstone for the development of therapeutic agents across a wide spectrum of diseases.[2][3] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3] This guide focuses on a specific, novel class of these compounds: 8-chloro-7-methylquinoline derivatives. The strategic placement of a chloro group at the 8-position and a methyl group at the 7-position is hypothesized to modulate the electronic and steric properties of the quinoline core, potentially enhancing bioavailability and target specificity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of molecules.

Synthesis of the 8-Chloro-7-methylquinoline Core: A Strategic Approach

The successful evaluation of any novel chemical entity begins with a robust and reproducible synthetic pathway. The synthesis of the 8-chloro-7-methylquinoline core can be approached through several established methods for quinoline construction, followed by targeted functionalization. A common and effective strategy involves a variation of the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by chlorination.

The rationale for a multi-step synthesis is to precisely control the regiochemistry of the substituents. Starting with an appropriately substituted aniline allows for the controlled formation of the quinoline core. Subsequent chlorination, often using a reagent like N-chlorosuccinimide (NCS), can be directed to the 8-position, influenced by the existing directing groups on the ring.

Experimental Protocol: Generalized Synthesis

-

Step 1: Condensation. React 3-methyl-2-chloroaniline with diethyl malonate. This condensation reaction is typically catalyzed by heat and is a crucial step in forming the initial carbon framework.

-

Step 2: Cyclization. The resulting intermediate is subjected to high-temperature thermal cyclization. This intramolecular reaction forms the heterocyclic pyridine ring of the quinoline system.

-

Step 3: Hydrolysis and Decarboxylation. The ester group is hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide, followed by acidification. Subsequent heating leads to decarboxylation, yielding the 4-hydroxy-7-methyl-8-chloroquinoline intermediate.

-

Step 4: Conversion to the Final Core. The 4-hydroxy group can be converted to a more versatile chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4,8-dichloro-7-methylquinoline can then be further derivatized or reduced at the 4-position as needed for specific biological targets.

Visualization: Synthetic Workflow

Caption: Generalized workflow for the synthesis of 8-chloro-7-methylquinoline derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives are well-documented for their potent anticancer activities, which are exerted through diverse mechanisms of action.[4] These mechanisms include the inhibition of topoisomerases, intercalation into DNA, disruption of microtubule polymerization, and modulation of critical signaling pathways that govern cell growth and survival.[2][5][6] The presence of a chloro-substituent, in particular, has been shown in some analogues to confer a strong antiproliferative effect.[7]

Causality of Anticancer Action

The planar structure of the quinoline ring is ideal for intercalating between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis.[6] Furthermore, many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are often overactive in cancer cells.[5][8] The 8-chloro-7-methyl substitution pattern may enhance the binding affinity of these derivatives to the hydrophobic pockets of kinase domains.

Experimental Protocol: In Vitro Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

This protocol provides a reliable, high-throughput method for determining the cytotoxic effects of novel compounds on cancer cell lines.[9]

-

Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Add various concentrations of the 8-chloro-7-methylquinoline derivatives to the wells. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.[9]

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein, which reflects the number of viable cells.[9] The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is then calculated.

Data Presentation: Cytotoxicity of 8-Chloro-7-methylquinoline Derivatives

| Derivative | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |

| 8C7MQ-01 | 8.5 | 5.2 | 10.1 |

| 8C7MQ-02 | 4.1 | 2.8 | 6.5 |

| 8C7MQ-03 | 11.2 | 9.8 | 15.4 |

| Doxorubicin | 0.9 | 0.7 | 1.2 |

Note: Data are representative examples for illustrative purposes.

Visualization: Potential Kinase Inhibition Pathway

Caption: Potential inhibition of a pro-survival signaling pathway by quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is the basis for several important antibacterial drugs.[1] The biological activity of 8-hydroxyquinoline derivatives, for instance, is often linked to their ability to chelate metal ions that are essential for bacterial enzyme function.[10] While the 8-chloro derivatives lack the chelating hydroxyl group, they may exert their antimicrobial effects through other mechanisms, such as inhibiting bacterial DNA gyrase and topoisomerase IV, or peptide deformylase, which are crucial for bacterial DNA replication and protein synthesis, respectively.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

-

Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Data Presentation: Antimicrobial Activity of 8-Chloro-7-methylquinoline Derivatives

| Derivative | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| 8C7MQ-01 | 16 | 32 | >64 |

| 8C7MQ-02 | 8 | 16 | 32 |

| 8C7MQ-03 | 32 | 64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Note: Data are representative examples for illustrative purposes.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Potential: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Quinoline-based molecules have been developed as anti-inflammatory agents that target various pharmacological targets, including Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[12][13][14] The specific substitutions on the quinoline ring are critical for determining target specificity and potency.[13]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production Assay

This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the 8-chloro-7-methylquinoline derivatives for 1 hour.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the core ring system.[12] For the 8-chloro-7-methylquinoline scaffold:

-

8-Chloro Group: This electron-withdrawing group can significantly alter the electronic distribution of the ring, potentially influencing pKa and hydrogen bonding capabilities. It also increases lipophilicity, which may enhance cell membrane permeability. Studies on similar compounds suggest a chloro group can enhance antiproliferative activity.[7]

-

7-Methyl Group: This small, lipophilic group can provide beneficial steric interactions within the binding pocket of a target protein. It can also block metabolic degradation at that position, potentially increasing the compound's half-life.

The 8-chloro-7-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities demonstrated by the broader quinoline class suggest that derivatives of this specific core could yield potent anticancer, antimicrobial, or anti-inflammatory drugs. Future work should focus on synthesizing a library of derivatives with varied substituents at other positions (e.g., 2 and 4) to optimize potency and selectivity. Elucidating the precise molecular targets and mechanisms of action through advanced biochemical and cellular assays will be critical for advancing these compounds into preclinical and clinical development.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Google Search)[4]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (Source: Google Search)[15]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20) (Source: Google Search)[2]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27) (Source: Google Search)[3]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. (Source: Google Search)[10]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (Source: Google Search)[16]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (Source: Google Search)[17]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (Source: Google Search)[18]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012-12-20) (Source: Google Search)[19]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04) (Source: Google Search)[1]

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety | Request PDF - ResearchGate. (Source: Google Search)[7]

-

A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives - Benchchem. (Source: Google Search)[9]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. (2024-06-03) (Source: Google Search)[20]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (Source: Google Search)[8]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023-07-21) (Source: Google Search)[11]

-

Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (Source: Google Search)[21]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021-09-23) (Source: Google Search)

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27) (Source: Google Search)[5]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06) (Source: Google Search)[12]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (2023-07-21) (Source: Google Search)[22]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - PubMed. (2026-01-30) (Source: Google Search)[23]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Google Search)[6]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (Source: Google Search)[13]

-

Quinolines: a new hope against inflammation - PubMed. (Source: Google Search)[14]

-

US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (Source: Google Search)[24]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. ijmphs.com [ijmphs.com]

- 7. researchgate.net [researchgate.net]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

The Synthetic Landscape of 8-Chloro-7-methylquinoline: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The specific substitution pattern on the quinoline ring system dramatically influences its physicochemical properties and biological targets. This guide provides an in-depth review of the synthetic strategies for a particularly interesting derivative: 8-Chloro-7-methylquinoline. This compound holds potential as a key intermediate in the development of novel therapeutic agents and functional materials. Understanding its synthesis is paramount for researchers and drug development professionals seeking to explore its utility.

This technical guide will navigate the primary synthetic routes to 8-Chloro-7-methylquinoline, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. We will delve into the synthesis of the key precursor, 3-chloro-2-methylaniline, and then explore the classic named reactions that can be employed for the construction of the target quinoline.

I. Synthesis of the Key Precursor: 3-Chloro-2-methylaniline

The journey to 8-Chloro-7-methylquinoline begins with the synthesis of its essential building block, 3-chloro-2-methylaniline. The strategic placement of the chloro and methyl groups on the aniline ring is critical for directing the regioselectivity of the subsequent quinoline-forming cyclization. Several methods have been reported for the preparation of this precursor, primarily involving the chlorination and subsequent reduction of a nitroaromatic compound.

Method 1: Reduction of 2-Chloro-6-nitrotoluene

A common and effective route to 3-chloro-2-methylaniline is the reduction of 2-chloro-6-nitrotoluene. This method is advantageous due to the commercial availability of the starting material.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of reducing agent is a critical parameter in this transformation.

-

Catalytic Hydrogenation: This method often employs catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[2] While efficient, a key challenge can be catalyst poisoning, especially if the starting material or solvent contains impurities.[2]

-

Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). This method is often favored for its cost-effectiveness and tolerance to a wider range of functional groups. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

-

Sulfide Reduction: Polysulfides, such as sodium polysulfide, can also be used for the reduction of nitroarenes.[3] This method is particularly useful when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation or strong acid conditions.

Experimental Protocol: Iron/HCl Reduction of 2-Chloro-6-nitrotoluene

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder and a solution of hydrochloric acid.

-

Addition of Starting Material: Heat the mixture to approximately 90°C with vigorous stirring. Slowly add molten 2-chloro-6-nitrotoluene to the reaction mixture. The addition should be controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete as indicated by TLC analysis.

-

Workup: Cool the reaction mixture and neutralize it with a base, such as sodium carbonate or sodium hydroxide, to a pH of 8. The product, 3-chloro-2-methylaniline, can then be isolated by steam distillation.[1]

-

Purification: The collected distillate is extracted with an organic solvent (e.g., dichloromethane or diethyl ether), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation to yield pure 3-chloro-2-methylaniline.[1]

Data Presentation: Comparison of Reduction Methods

| Reduction Method | Catalyst/Reagent | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High | Clean reaction, high yields | Catalyst poisoning, requires specialized equipment |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Good to Excellent | Cost-effective, robust | Can generate significant waste |

| Sulfide Reduction | Na₂Sₓ | Moderate to Good | Selective for nitro groups | Can be odorous, workup can be complex |

Visualization: Logical Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of 3-chloro-2-methylaniline.

II. Construction of the Quinoline Core: Major Synthetic Routes

With the precursor, 3-chloro-2-methylaniline, in hand, we can now explore the classical methods for constructing the quinoline ring system to yield 8-Chloro-7-methylquinoline. The choice of method will depend on the desired substitution pattern on the pyridine ring of the quinoline.

A. The Skraup and Doebner-von Miller Syntheses: A Powerful Approach

The Skraup and its modification, the Doebner-von Miller synthesis, are among the most venerable and widely used methods for quinoline synthesis.[4][5] These reactions involve the condensation of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[4][5]

Reaction Principle:

The reaction of 3-chloro-2-methylaniline with an α,β-unsaturated aldehyde, such as acrolein (generated in situ from glycerol in the Skraup synthesis), is the most direct route to 8-Chloro-7-methylquinoline.

Causality Behind Experimental Choices:

-

Acid Catalyst: Concentrated sulfuric acid is commonly used to catalyze the reaction and to dehydrate glycerol to acrolein.[6]

-

Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene, arsenic acid, or even the nitro group of a starting material can serve this purpose.[6] The choice of oxidant can influence the vigor of the reaction.

-

Moderators: The Skraup reaction is notoriously exothermic and can be violent.[6] The addition of moderators like ferrous sulfate is often necessary to control the reaction rate.

Proposed Experimental Protocol: Skraup Synthesis of 8-Chloro-7-methylquinoline

-

Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing 3-chloro-2-methylaniline and a moderator such as ferrous sulfate.

-

Addition of Reagents: To this mixture, slowly add glycerol and a suitable oxidizing agent (e.g., nitrobenzene).

-

Reaction: Heat the mixture cautiously in an oil bath. The reaction is expected to be exothermic, and the temperature should be carefully controlled. Maintain the reaction at an elevated temperature for several hours.

-

Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).

-

Isolation and Purification: The product can be isolated by steam distillation or solvent extraction. Further purification can be achieved by recrystallization or column chromatography.

Visualization: Skraup Synthesis Mechanism

Caption: Mechanism of the Skraup synthesis for 8-Chloro-7-methylquinoline.

B. The Combes Synthesis: An Alternative Route

The Combes synthesis offers an alternative pathway to substituted quinolines, typically yielding 2,4-disubstituted products.[7] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] For the synthesis of 8-Chloro-7-methylquinoline, this would require a specific β-diketone that leads to the desired substitution pattern.

Reaction Principle:

The reaction of 3-chloro-2-methylaniline with an appropriate β-diketone, followed by acid-catalyzed cyclization, would be the basis of this approach.

Causality Behind Experimental Choices:

-

β-Diketone Selection: The structure of the β-diketone is crucial. To obtain a 7-methylquinoline, a diketone such as pentane-2,4-dione (acetylacetone) could be used, which would lead to a 2,4-dimethylquinoline derivative. To obtain the target molecule without a substituent at the 2- and 4-positions is not straightforward with the standard Combes synthesis.

-

Acid Catalyst: Strong acids like sulfuric acid or polyphosphoric acid are typically used to promote the cyclization and dehydration steps.[7]

Due to the typical outcome of 2,4-disubstitution, the Combes synthesis is less likely to be the preferred method for the direct synthesis of 8-Chloro-7-methylquinoline.

C. The Friedländer Synthesis: Condensation with a Carbonyl Compound

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8]

Reaction Principle:

To synthesize 8-Chloro-7-methylquinoline via the Friedländer route, one would ideally start with 2-amino-3-chloro-4-methylbenzaldehyde and react it with a simple ketone or aldehyde. However, the synthesis of this specific substituted aminobenzaldehyde is not trivial. A more feasible approach might involve the reaction of 2-amino-3-chlorotoluene with a compound that can provide the remaining atoms of the pyridine ring.

Causality Behind Experimental Choices:

-

Catalyst: The reaction can be catalyzed by either acids or bases.[9] The choice of catalyst depends on the specific substrates and their reactivity.

-

Substrate Availability: The primary limitation of the Friedländer synthesis is often the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.[7]

Given the synthetic challenges in preparing the required starting materials, the Friedländer synthesis is also a less probable direct route to 8-Chloro-7-methylquinoline compared to the Skraup or Doebner-von Miller approach.

III. Characterization of 8-Chloro-7-methylquinoline

Once synthesized, the identity and purity of 8-Chloro-7-methylquinoline must be confirmed through various analytical techniques.

Spectroscopic Data (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group at the 7-position would appear as a singlet in the upfield region (around 2.5 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their neighboring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a unique signal for each of the carbon atoms in the molecule, providing a "fingerprint" of the carbon skeleton. The carbon atom attached to the chlorine will be shifted downfield, and the methyl carbon will appear at a characteristic upfield chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretching vibration.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Singlet for the methyl group (~2.5 ppm), Aromatic protons in the range of 7.0-9.0 ppm with characteristic splitting patterns. |

| ¹³C NMR | Signals for all 10 carbon atoms, with the carbon bearing the chlorine atom at a downfield chemical shift. |

| Mass Spec | Molecular ion peak (M⁺) and an M⁺+2 peak in a ~3:1 ratio, confirming the presence of one chlorine atom. |

| IR | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), C-Cl stretching. |

IV. Conclusion and Future Outlook

The synthesis of 8-Chloro-7-methylquinoline, a promising scaffold for further chemical exploration, is most practically achieved through a Skraup or Doebner-von Miller type reaction starting from 3-chloro-2-methylaniline. While other classical quinoline syntheses like the Combes and Friedländer reactions are valuable, they present greater challenges in terms of substrate availability and achieving the desired substitution pattern for this specific target molecule.

The successful synthesis and purification of 8-Chloro-7-methylquinoline open the door to a wide array of potential applications. As a Senior Application Scientist, I encourage researchers to explore its derivatization to generate novel libraries of compounds for screening in drug discovery programs and for the development of advanced materials. The strategic placement of the chloro and methyl groups provides handles for further functionalization, allowing for the fine-tuning of its properties. Future research should focus on the development of more efficient and environmentally friendly synthetic methods, as well as a thorough investigation of the biological activities and material properties of its derivatives.

V. References

-

CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (URL: )

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: not available)

-

Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap. (URL: )

-

Doebner–Miller reaction - Wikipedia. (URL: [Link])

-

The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

-

CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents. (URL: )

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION - ResearchGate. (URL: [Link])

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. (URL: [Link])

-

Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents. (URL: )

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

-

Combes Quinoline Synthesis. (URL: not available)

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

-

The Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

-

Friedlander quinoline synthesis - quimicaorganica.org. (URL: [Link])

-

Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). (URL: [Link])

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Theoretical Reactivity Profiling of 8-Chloro-7-methylquinoline: A Computational Framework

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing the reactivity of 8-Chloro-7-methylquinoline , a scaffold of significant interest in medicinal chemistry due to its potential antimalarial and antibacterial properties. Unlike simple quinolines, the vicinal substitution pattern at the 7 (methyl) and 8 (chloro) positions introduces unique steric and electronic perturbations that govern its pharmacophore potential.

This document outlines a self-validating computational protocol using Density Functional Theory (DFT) to map the global and local reactivity descriptors of this molecule. By synthesizing data from validated studies on structural isomers (e.g., 2-chloro-7-methylquinoline derivatives), we provide a predictive model for the electronic behavior, stability, and site-selective reactivity of the 8-chloro-7-methyl variant.

Computational Methodology: The Validated Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol is derived from high-confidence studies on chlorinated quinoline derivatives [1, 2].

Level of Theory[1]

-

Method: Density Functional Theory (DFT).[1][2][3][4][5][6][7]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heterocycles, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1][8][9]

-

Why: The split-valence triple-zeta basis set is crucial for capturing the electron density accurately, especially around the electronegative Chlorine atom (8-Cl) and the aromatic ring. Diffuse functions (++) are mandatory to describe the lone pair electrons on the Nitrogen and Chlorine, which are critical for predicting intermolecular interactions (e.g., hydrogen bonding in a biological pocket).

-

Optimization & Validation Steps[8]

-

Geometry Optimization: Minimize the total energy of the structure in the gas phase (and solvent phase using IEFPCM model if simulating biological fluids).

-

Frequency Calculation: Compute vibrational frequencies at the same level of theory.

-

Validation Criteria: The absence of imaginary frequencies confirms the structure is at a true local minimum on the Potential Energy Surface (PES).

-

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g., lone pair of Cl donating into the

-system).

Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization process.

Figure 1: Standardized computational workflow for the theoretical characterization of quinoline derivatives.

Geometric & Electronic Structure Analysis

Substituent Effects (The 7,8-Interaction)

The specific arrangement of 8-Chloro and 7-Methyl creates a "push-pull" electronic environment that distinguishes this molecule from other isomers.

-

Steric Crowding: The proximity of the bulky Chlorine atom (radius ~1.75 Å) and the Methyl group creates steric strain. In the optimized geometry, this often forces a slight distortion of the planar quinoline ring or causes the methyl hydrogens to rotate to minimize repulsion.

-

Electronic Modulation:

-

Chlorine (Position 8): Exerts a strong Inductive withdrawal (-I) effect, pulling electron density from the ring, making the C8 carbon electron-deficient. However, it also has a Mesomeric donation (+M) effect via its lone pairs. In quinolines, the -I effect typically dominates, deactivating the ring towards electrophilic attack at the 8-position [3].

-

Methyl (Position 7): Acts as a weak electron donor via Hyperconjugation (+H) and induction (+I). This activates the ortho-position (C6) and para-position (C5, across the ring).

-

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (

-

HOMO: Represents the electron-donating ability. In 8-Chloro-7-methylquinoline, the HOMO is largely localized on the nitrogen atom and the

-system of the benzene ring, with significant contribution from the Chlorine lone pairs. -

LUMO: Represents the electron-accepting ability. It is typically delocalized over the pyridine ring (N-containing ring).

Predicted FMO Trends (Based on Isomer Data [1, 4]):

| Descriptor | Theoretical Value (Approx.) | Interpretation |

| HOMO Energy ( | -6.2 to -6.5 eV | Moderate ionization potential; stable against oxidation. |

| LUMO Energy ( | -1.8 to -2.2 eV | Susceptibility to nucleophilic attack. |

| Energy Gap ( | 4.0 - 4.5 eV | Indicates high chemical stability (Hard molecule). |

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the global descriptors that define the molecule's chemical behavior. These values are critical for drug design, indicating how likely the molecule is to interact with protein targets (enzymes/receptors).

Formulas:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Analysis:

A high hardness value (

Local Reactivity: MEP and Fukui Functions

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for drug-receptor interaction (hydrogen bonding).

-

Negative Regions (Red): Localized primarily on the Nitrogen atom (N1) and partially on the Chlorine atom . These are the sites for electrophilic attack (e.g., protonation).

-

Positive Regions (Blue): Localized on the Methyl hydrogens and the aromatic protons. These sites interact with nucleophilic regions of a protein.

Fukui Function Analysis

To pinpoint the exact atomic sites for chemical modification (e.g., metabolism or derivatization), we utilize Fukui functions (

-

Nucleophilic Attack (

): The C2 and C4 positions on the pyridine ring are the most electron-deficient, making them prime targets for nucleophilic attack. -

Electrophilic Attack (

): Due to the blocking of position 8 (by Cl) and position 7 (by Me), the highest electron density for electrophilic substitution is predicted to shift to Position 5 (para to the Cl) or Position 6 (ortho to the Me).

Reactivity Logic Diagram:

Figure 2: Causal relationship between substituent effects and predicted biological reactivity.

Conclusion & Strategic Implications

The theoretical profiling of 8-Chloro-7-methylquinoline reveals a molecule with a unique stability profile. The 8-chloro substituent protects the adjacent nitrogen from metabolic oxidation to some degree, while the 7-methyl group provides a hydrophobic anchor point for receptor binding.

Key Takeaways for Drug Development:

-

Stability: The large HOMO-LUMO gap suggests high chemical stability, advantageous for oral bioavailability.

-

Binding Mode: The N1 nitrogen remains the primary H-bond acceptor. The 8-Cl atom likely engages in halogen bonding or hydrophobic interactions within the binding pocket.

-

Derivatization: Synthetic modification should target the C5 position (electrophilic substitution) or C2 position (nucleophilic substitution) to expand the library of active analogs.

References

-

Kuş, N. (2021).[8] "DFT/TD-DFT Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Using Computer Computing Method." DergiPark.

-

Kucuk, C. (2025).[7] "Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde." European Journal of Chemistry.

-

Gokce, H., et al. (2018). "Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations." Journal of Molecular Structure.

-

Arivazhagan, R., et al. (2021).[7][9] "Exploring molecular structure, spectral features, electronic properties and molecular docking of a novel biologically active heterocyclic compound." Journal of Molecular Structure.

Sources